3-(Methylamino)propanenitrile

Description

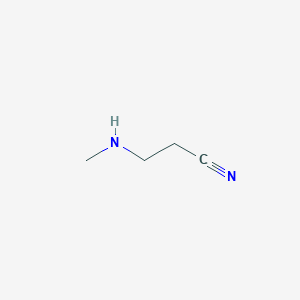

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIJBMUBHBAUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061004 | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

693-05-0 | |

| Record name | 3-(Methylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylamino)propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylaminopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methylamino)propanenitrile (CAS No. 693-05-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(Methylamino)propanenitrile (MAPN), a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. By delving into its fundamental properties, synthesis, reactivity, and applications, this document serves as a critical resource for professionals leveraging MAPN in their research and development endeavors.

Introduction: The Strategic Importance of this compound

This compound, with the CAS registry number 693-05-0, is a clear, yellow liquid characterized by the presence of both a secondary amine and a nitrile functional group.[1] This unique combination imparts a dual reactivity profile, making it a valuable building block in the synthesis of a wide array of more complex molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of novel bioactive compounds.[2]

Historically, research on related aminopropionitriles was associated with toxicological studies. However, the contemporary focus has decisively shifted towards exploiting the synthetic utility of MAPN. A notable example is its role in the stereoselective synthesis of key intermediates for advanced antibiotics, highlighting its contribution to addressing critical needs in medicine.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of MAPN is fundamental to its effective handling, application in synthesis, and process optimization.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₂ | [1][4][5] |

| Molecular Weight | 84.12 g/mol | [1][4][5][6] |

| CAS Number | 693-05-0 | [1][4][5][6] |

| Appearance | Clear yellow liquid | [1] |

| Boiling Point | 180.7 ± 23.0 °C at 760 mmHg | [4] |

| Melting Point | -21 °C | [1][4] |

| Density | ~0.9 g/cm³ | [4][6] |

| Refractive Index | n20/D 1.432 | [6][7] |

| Flash Point | 63.1 ± 22.6 °C | [4] |

| Solubility | Very soluble in water. Soluble in Chloroform, Methanol. | [1][7] |

Spectroscopic Characterization

The structural identity of MAPN is unequivocally confirmed through various spectroscopic techniques. The infrared (IR) spectrum is particularly informative, with characteristic absorption bands that confirm the presence of its key functional groups. An analysis of the closely related 3-(dimethylamino)propionitrile shows a strong band around 2250 cm⁻¹ for the nitrile group and C-H stretching bands below 3000 cm⁻¹.[2] For MAPN, the N-H stretching and bending vibrations of the secondary amine would also be present.[2] Further structural elucidation is achieved through ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Michael addition of methylamine to acrylonitrile.[2][4] This reaction is a classic example of conjugate addition and is favored for its high atom economy and efficiency.

General Synthesis Workflow

The synthesis involves the direct reaction of methylamine with acrylonitrile, often in the presence of a catalyst or simply by controlling the reaction temperature and pressure to optimize the yield and minimize side reactions.

Caption: General synthesis workflow for this compound.

Step-by-Step Laboratory Scale Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reactant Charging: Charge the flask with an aqueous solution of methylamine.

-

Controlled Addition: Cool the flask in an ice bath and add acrylonitrile dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup and Purification: The reaction mixture is then subjected to a purification process, typically involving distillation under reduced pressure, to isolate the pure this compound.

Note: The optimization of reaction parameters such as temperature, pressure, and the choice of catalyst can significantly enhance the efficiency of this synthesis.[2]

Reactivity and Key Applications in Drug Development

The synthetic versatility of MAPN stems from the distinct reactivity of its methylamino and nitrile moieties. The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of coordination complexes.[2] The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]

Role as a Versatile Intermediate in Pharmaceutical Synthesis

MAPN is a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds.[2] Its integration into synthetic pathways allows for the construction of complex molecular architectures necessary for biological activity.

-

Fluoroquinolone Antibiotics: MAPN is a key intermediate in the multi-step, stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical component of the fluoroquinolone antibiotic PF-00951966.[2][3] This complex synthesis underscores the importance of the MAPN scaffold in constructing medicinally relevant compounds.[2]

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Derivatives of MAPN have been identified as promising scaffolds for the development of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a key target in the discovery of drugs for diseases such as Alzheimer's.[2] For instance, 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile has demonstrated significant inhibitory potency against GSK-3β.[2]

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and GHS Classification

MAPN is classified as a hazardous substance with the following GHS classifications:

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[5][6]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[5][6]

-

Eye Irritation (Category 2): Causes serious eye irritation.[5][6]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[5][6][9]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles and a face shield.[11]

-

Hand Protection: Use impervious gloves (e.g., nitrile rubber).[12]

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.[11]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter.[1][11]

-

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from heat and sources of ignition.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and anhydrides.[1]

-

Hazardous Decomposition Products: Decomposition can produce nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

Conclusion

This compound is a compound of considerable synthetic value, particularly in the realm of drug discovery and development. Its bifunctional nature provides a versatile platform for the synthesis of complex and biologically active molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible utilization in research and industrial applications.

References

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2012). The Journal of Organic Chemistry, 77(10), 4732-9. [Link]

-

This compound | CAS#:693-05-0. Chemsrc. [Link]

-

Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656. PubChem. [Link]

-

MSDS - 3-(Methylamino)propionitrile. KM Pharma Solution Private Limited. [Link]

-

MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. Cleanchem Laboratories. [Link]

-

Propanenitrile, 3-(dimethylamino)-. NIST WebBook. [Link]

-

3-(Methylamino)propionitrile (98%). Amerigo Scientific. [Link]

-

Propanenitrile, 3-(dimethylamino)-. NIST WebBook. [Link]

Sources

- 1. 3-Methylaminopropionitrile(693-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:693-05-0 | Chemsrc [chemsrc.com]

- 5. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. dev.klivon.com [dev.klivon.com]

- 9. fishersci.fi [fishersci.fi]

- 10. echemi.com [echemi.com]

- 11. kmpharma.in [kmpharma.in]

- 12. cleanchemlab.com [cleanchemlab.com]

3-(Methylamino)propanenitrile molecular formula C4H8N2

An In-depth Technical Guide to 3-(Methylamino)propanenitrile (C4H8N2): Synthesis, Reactivity, and Applications in Modern Drug Development

Executive Summary

This compound (MAPN), CAS RN 693-05-0, is a bifunctional organic compound featuring both a secondary amine and a nitrile group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for constructing complex molecular architectures with significant biological activity.[1] This guide provides a comprehensive technical overview of MAPN for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis methodologies, core reactivity, applications in medicinal chemistry, analytical characterization, and crucial safety protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

This compound is a clear, yellow liquid at room temperature.[2][3] The molecule's utility stems from the distinct and complementary reactivity of its two functional groups: the nucleophilic secondary methylamino group and the electrophilic cyano group.[1] This duality allows for sequential and controlled chemical transformations, making it an ideal scaffold for building diverse molecular libraries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 693-05-0 | [4][5] |

| Molecular Formula | C4H8N2 | [4][5][6] |

| Molecular Weight | 84.12 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | N-Methyl-β-alaninenitrile, (2-Cyanoethyl)methyl amine | [4] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 180.7 ± 23.0 °C at 760 mmHg | [6] |

| Density | 0.899 - 0.9 g/cm³ at 25 °C | [3][6] |

| Flash Point | 63.1 ± 22.6 °C / 113 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.432 | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of MAPN is achieved through a Michael addition reaction. This conjugate addition involves the nucleophilic attack of methylamine on the electron-deficient β-carbon of acrylonitrile.[1][6] This method is highly efficient for creating the crucial C-N bond.[1]

Reaction Mechanism: Michael Addition

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the methylamine nitrogen onto the terminal carbon of the acrylonitrile double bond. This is followed by protonation of the resulting carbanion by another molecule of methylamine or a protic solvent, regenerating the amine catalyst and yielding the final product.

Caption: Michael addition synthesis of MAPN.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Acrylonitrile (CAS 107-13-1)

-

Methylamine (40% solution in water, CAS 74-89-5)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

-

Reaction: Charge the flask with 40 g of 40% aqueous methylamine solution.

-

Addition: While stirring vigorously and maintaining the temperature below 10°C, add 26.5 g of acrylonitrile dropwise from the dropping funnel over a period of 1 hour. The exothermic nature of the reaction requires careful temperature control to prevent polymerization of acrylonitrile.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours to ensure the reaction goes to completion.

-

Workup & Purification: Transfer the reaction mixture to a distillation apparatus. Perform a fractional distillation under reduced pressure to isolate the this compound product. The product typically distills at a higher temperature than the remaining reactants and water.

-

Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and GC-MS.

Expert Insight: The key to a successful and safe synthesis is rigorous temperature control during the acrylonitrile addition. Failure to do so can lead to a runaway reaction and the formation of unwanted polymeric byproducts. The use of an aqueous solution of methylamine helps to moderate the reaction's exothermicity.

Core Reactivity and Synthetic Applications

The synthetic versatility of MAPN is rooted in the independent reactivity of its amine and nitrile functionalities. This allows for its use as a precursor to a wide range of more complex molecules.

Caption: Key synthetic transformations of MAPN.

-

Amine Group Reactivity: The secondary amine is a potent nucleophile, readily participating in alkylation, acylation, and reductive amination reactions to form tertiary amines, amides, and more complex amine structures, respectively.

-

Nitrile Group Reactivity: The nitrile group can be transformed into other critical functional groups. It can be hydrolyzed under acidic, basic, or enzymatic conditions (e.g., using nitrilases) to yield N-Methyl-β-alanine.[1] Catalytic hydrogenation or reduction with agents like LiAlH₄ converts the nitrile to a primary amine, yielding N¹-methylpropane-1,3-diamine. Furthermore, the addition of Grignard reagents followed by hydrolysis provides access to ketones.

Applications in Drug Discovery and Development

MAPN's structure is a recurring motif in the development of novel therapeutics, serving as a crucial building block for complex, biologically active molecules.

Case Study: Fluoroquinolone Antibiotics

A significant application of MAPN's derivatives is in the stereoselective synthesis of advanced antibiotics. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a complex diamine, is a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic developed to combat multidrug-resistant respiratory pathogens.[7][8] The synthesis of this intermediate showcases the strategic importance of the cyanoethyl-amine scaffold provided by MAPN precursors.[1] The process involves highly specialized transformations, including catalytic asymmetric hydrogenation to set the required stereochemistry.[1][7]

Caption: Simplified workflow for PF-00951966 synthesis.

Case Study: GSK-3β Inhibitors for Neurodegenerative Disease

Derivatives of MAPN are being explored as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.[1] For example, compounds like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile have shown significant inhibitory activity.[1] In the synthesis of these molecules, the cyanoethyl group (originating from acrylonitrile reactivity akin to MAPN synthesis) is introduced onto a piperidine scaffold, highlighting the utility of this functional group in building molecules that fit into specific enzyme active sites.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of MAPN. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (CH₃), the two methylene groups (CH₂), and the N-H proton. The methyl group typically appears as a singlet around 2.2-2.5 ppm.[1] |

| ¹³C NMR | Distinct resonances for the methyl carbon, the two methylene carbons, and the nitrile carbon (typically downfield, >117 ppm).[5] |

| FTIR | A sharp, characteristic absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. N-H stretching and bending vibrations are also observable.[5] |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns resulting from the loss of the cyano group or cleavage adjacent to the amine.[4] |

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity of a synthesized batch of MAPN and identify any potential impurities.

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Mode: Electron Ionization (EI) at 70 eV.

Procedure:

-

Sample Preparation: Prepare a 1000 ppm solution of the MAPN sample in methanol or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system using a split ratio of 50:1.

-

Data Acquisition: Acquire data over a mass range of m/z 35-350.

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Calculate the area percentage of the main MAPN peak to determine purity.

-

Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common impurities may include unreacted acrylonitrile or methylamine, or side-products like bis(2-cyanoethyl)methylamine.

-

Safety, Handling, and Toxicology

MAPN is a hazardous chemical that requires careful handling to minimize risk.

Table 3: Hazard and Safety Information

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful in contact with skin or if inhaled.[9] | Use only in a well-ventilated area or with respiratory protection. Avoid contact with skin.[9] |

| Irritation | Causes skin and serious eye irritation.[9] | Wear protective gloves, clothing, and eye/face protection.[9] |

| Incompatibilities | Reacts with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][10] | Store away from incompatible materials in a tightly closed container in a cool, dry place.[2][11] |

| Decomposition | Thermal decomposition can release toxic gases like nitrogen oxides and carbon monoxide.[2][10] | Avoid exposure to high heat, sparks, and open flames.[10][11] |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]

-

Personal Protective Equipment (PPE):

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation.[12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Toxicological Profile

While comprehensive toxicological data for MAPN is limited, its classification necessitates caution.[2] There are no specific studies identifying it as a carcinogen. However, it is structurally related to acrylonitrile, which is classified as "possibly carcinogenic" by the IARC.[1] Furthermore, the related N-nitrosamine, 3-(methylnitrosamino)propionitrile, is a known carcinogen found in the saliva of betel quid chewers, underscoring the importance of preventing nitrosamine formation by avoiding contact with nitrosating agents.[1][13]

Conclusion

This compound is more than a simple chemical; it is a strategic enabler in the synthesis of complex and high-value molecules. Its bifunctional nature provides a robust platform for medicinal chemists and process development scientists to innovate in areas from infectious diseases to neurodegeneration. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential safely and effectively. As the demand for more sophisticated and targeted therapeutics grows, the utility of such versatile building blocks will undoubtedly continue to expand.

References

-

Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-9. Available at: [Link]

-

Chemsrc (2025). This compound | CAS#:693-05-0. Available at: [Link]

-

NIST (n.d.). Propanenitrile, 3-(methylamino)-. In NIST Chemistry WebBook. Available at: [Link]

-

PubChem (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Available at: [Link]

-

KM Pharma Solution Private Limited (n.d.). MSDS - 3-(Methylamino)propionitrile. Available at: [Link]

-

LookChem (n.d.). 3-Methylaminopropionitrile(693-05-0)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

-

Pharmaffiliates (n.d.). CAS No : 693-05-0 | Product Name : this compound. Available at: [Link]

-

Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE. Available at: [Link]

-

NIST (n.d.). Propanenitrile, 3-(dimethylamino)-. In NIST Chemistry WebBook. Available at: [Link]

-

ACS Figshare (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Available at: [Link]

-

US EPA (2023). Propanenitrile, 3-(methylamino)- - Substance Details. Available at: [Link]

-

Amerigo Scientific (n.d.). 3-(Methylamino)propionitrile (98%). Available at: [Link]

-

SpectraBase (n.d.). 3-(Dimethylamino)propionitrile - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NIST (n.d.). Propanenitrile, 3-(propylamino)-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST (n.d.). Propanenitrile, 3-(dimethylamino)-. In NIST Chemistry WebBook. Available at: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 3-(Methylamino)propionitrile. Available at: [Link]

Sources

- 1. This compound | Research Chemical [benchchem.com]

- 2. 3-Methylaminopropionitrile(693-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 5. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:693-05-0 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. kmpharma.in [kmpharma.in]

- 13. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 3-(Methylamino)propanenitrile: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanenitrile, a bifunctional molecule featuring a secondary amine and a nitrile group, serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic and structural characteristics make it a sought-after intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, structural features, synthesis, and applications, with a particular focus on its role in drug discovery and development. Historically, research on related compounds was linked to toxicological studies; however, the contemporary focus has shifted significantly towards leveraging its synthetic potential.[1]

Molecular Structure and Identification

The fundamental structure of this compound comprises a three-carbon chain with a methylamino group at one terminus and a nitrile group at the other. This arrangement provides two reactive centers for a variety of chemical transformations.

Caption: 2D Chemical Structure of this compound.

Key Identifiers:

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in water and organic solvents.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 182-186 °C |

| Density | 0.899 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.432 |

| Flash Point | >230 °F (>110 °C) |

| Solubility | Soluble in water and organic solvents |

Data compiled from multiple sources.[1][6]

Spectroscopic data is crucial for the identification and characterization of this compound. Experimental spectra, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available through various chemical databases.[2][3]

Synthesis and Reactivity

The primary and most well-established method for synthesizing this compound is through a Michael addition reaction.[1] This conjugate addition involves the nucleophilic attack of methylamine on acrylonitrile, which acts as the Michael acceptor. This reaction is highly efficient for creating the crucial C-N bond.[1]

Caption: Synthesis via Michael Addition.

The bifunctional nature of this compound, with its nucleophilic secondary amine and electrophilic nitrile group, allows for a diverse range of chemical transformations.[1] The amine can undergo reactions such as alkylation, acylation, and condensation, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This dual reactivity makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

Applications in Research and Drug Development

The principal application of this compound lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1]

Pharmaceutical Synthesis

A significant example of its utility is in the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a critical intermediate for the fluoroquinolone antibiotic, PF-00951966.[1][7] This antibiotic is under investigation for its efficacy against multidrug-resistant organisms that cause community-acquired respiratory tract infections.[7]

Furthermore, derivatives of this compound have been explored as scaffolds for developing inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a key therapeutic target in various diseases, including Alzheimer's disease.[1]

Agrochemical Development

Similar to its application in pharmaceuticals, this compound is also utilized as an intermediate in the synthesis of novel agrochemicals.[1]

Coordination Chemistry

The nitrogen atom of the methylamino group can form coordination complexes with various metals. This property opens up avenues for research in materials science and catalysis.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized, step-by-step methodology for the synthesis of this compound via Michael addition.

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Acrylonitrile

-

Reaction solvent (e.g., methanol, ethanol, or water)

-

Stirring apparatus

-

Reaction vessel with a condenser

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Charge the flask with a solution of methylamine.

-

Controlled Addition: Slowly add acrylonitrile to the stirred methylamine solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. Cooling the reaction vessel with an ice bath may be necessary.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, solvent, and reaction time, may need to be optimized for best results.[1]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] It can also cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][9][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the dual reactivity of its functional groups have established it as a valuable tool for synthetic chemists in both academic and industrial research. Its demonstrated utility in the synthesis of complex pharmaceuticals underscores its continued importance in the development of new therapeutic agents. As research in medicinal and materials chemistry advances, the demand for such adaptable building blocks is likely to increase, ensuring that this compound will remain a relevant and frequently utilized compound.

References

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. [Link]

-

This compound | CAS#:693-05-0 | Chemsrc. [Link]

-

Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem. [Link]

-

MSDS - 3-(Methylamino)propionitrile - KM Pharma Solution Private Limited. [Link]

-

MATERIAL SAFETY DATA SHEETS N-NITROSO 3-(METHYLAMINO)PROPIONITRILE - Cleanchem Laboratories. [Link]

-

Propanenitrile, 3-(methylamino)- - the NIST WebBook. [Link]

-

This compound | CAS 693-05-0 | Chemical-Suppliers. [Link]

-

3-(Dimethylamino)propionitrile - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Propanenitrile, 3-(dimethylamino)- - the NIST WebBook. [Link]

-

3-(Methylamino)propionitrile, 1 X 100 g (M27603-100G) - Alkali Scientific. [Link]

-

3-(Methylamino)propionitrile (98%) - Amerigo Scientific. [Link]

Sources

- 1. This compound | Research Chemical [benchchem.com]

- 2. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS Number 693-05-0 [klivon.com]

- 4. This compound | CAS#:693-05-0 | Chemsrc [chemsrc.com]

- 5. 3-(Methylamino)-propanenitrile - Opulent Pharma [opulentpharma.com]

- 6. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. kmpharma.in [kmpharma.in]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. echemi.com [echemi.com]

A Spectroscopic Guide to 3-(Methylamino)propanenitrile: Unveiling Molecular Structure Through Advanced Analytical Techniques

Introduction

In the landscape of modern pharmaceutical and chemical research, the precise characterization of molecular structure is paramount. 3-(Methylamino)propanenitrile, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a variety of more complex chemical entities.[1] Its structure, containing both a secondary amine and a nitrile functional group, imparts a unique reactivity that is leveraged in the development of novel therapeutics and other advanced materials. A thorough understanding of its spectroscopic signature is not merely an academic exercise but a foundational requirement for its effective utilization, ensuring purity, confirming identity, and enabling reaction monitoring.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a detailed experimental protocol, an analysis of the acquired data, and an expert interpretation that causally links the spectral features to the molecular architecture of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to apply these analytical techniques for unequivocal molecular characterization.

Molecular Identity and Properties

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂ | PubChem[2] |

| Molecular Weight | 84.12 g/mol | PubChem[2] |

| CAS Number | 693-05-0 | PubChem[2] |

| Appearance | Liquid | PubChem[2] |

| SMILES | CNCCC#N | PubChem[2] |

| InChI | InChI=1S/C4H8N2/c1-6-4-2-3-5/h6H,2,4H2,1H3 | PubChem[2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts and multiplicities for the protons in this compound.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling |

| CH₃-N | 2.2 - 2.4 | Singlet | - |

| N-CH₂ | 2.7 - 2.9 | Triplet | Coupled to CH₂-CN |

| CH₂-CN | 2.5 - 2.7 | Triplet | Coupled to N-CH₂ |

| N-H | Variable | Broad Singlet | Dependent on solvent and concentration |

Data sourced from Benchchem.[1]

Experimental Protocol: ¹H NMR Spectroscopy

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure.

-

CH₃-N Signal (2.2 - 2.4 ppm, Singlet): The singlet nature of this peak is due to the absence of adjacent protons to couple with. Its integration value would correspond to three protons.

-

N-CH₂ and CH₂-CN Signals (2.7 - 2.9 ppm and 2.5 - 2.7 ppm, Triplets): These two methylene groups are adjacent to each other, resulting in spin-spin coupling. The N-CH₂ protons are split into a triplet by the two adjacent CH₂-CN protons, and vice versa, according to the n+1 rule. The slightly downfield shift of the N-CH₂ group is attributed to the deshielding effect of the adjacent nitrogen atom.

-

N-H Signal (Variable, Broad Singlet): The chemical shift of the amine proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Its broad appearance is also a result of this exchange and quadrupole broadening from the nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

The following table presents the anticipated chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (ppm) |

| C≡N | 118 - 122 |

| CH₃-N | 35 - 40 |

| N-CH₂ | 45 - 50 |

| CH₂-CN | 15 - 20 |

Data sourced from Benchchem.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit four distinct signals, corresponding to the four unique carbon environments in this compound.

-

C≡N Signal (118 - 122 ppm): The carbon of the nitrile group is significantly deshielded and appears in the characteristic region for nitriles.

-

CH₃-N Signal (35 - 40 ppm): This peak corresponds to the methyl carbon attached to the nitrogen.

-

N-CH₂ Signal (45 - 50 ppm): The methylene carbon adjacent to the nitrogen is deshielded by the electronegative nitrogen atom, causing it to appear further downfield than the other methylene carbon.

-

CH₂-CN Signal (15 - 20 ppm): This methylene carbon is adjacent to the nitrile group and is the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table lists the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (sp³) | Stretch | 2800 - 3000 | Medium to Strong |

| C≡N | Stretch | 2240 - 2260 | Medium, Sharp |

| N-H | Bend | 1550 - 1650 | Variable |

| C-N | Stretch | 1000 - 1250 | Medium |

Data sourced from Benchchem.[1]

Experimental Protocol: FTIR Spectroscopy (Neat Liquid)

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

-

N-H Stretch (3300 - 3500 cm⁻¹): A weak to medium intensity peak in this region is indicative of the N-H bond in the secondary amine.

-

C-H Stretch (2800 - 3000 cm⁻¹): Medium to strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C≡N Stretch (2240 - 2260 cm⁻¹): A sharp, medium intensity peak in this region is a definitive indicator of the nitrile functional group.

-

N-H Bend (1550 - 1650 cm⁻¹): A variable intensity peak in this region corresponds to the bending vibration of the N-H bond.

-

C-N Stretch (1000 - 1250 cm⁻¹): A medium intensity absorption in the fingerprint region arises from the C-N bond stretching.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing small, volatile molecules.

Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound is available from the NIST WebBook.[3] The spectrum is characterized by a molecular ion peak and several fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (84.12 g/mol ). Additionally, characteristic fragmentation patterns will be observed, providing further structural confirmation. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would lead to the formation of stable iminium ions. The fragmentation pattern can be analyzed to piece together the molecular structure, confirming the connectivity of the atoms.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and nitrile), and mass spectrometry determines the molecular weight and provides information on fragmentation patterns. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate, thereby ensuring the integrity and success of their research and development endeavors.

References

-

NIST, Propanenitrile, 3-(methylamino)-, NIST Chemistry WebBook, [Link]

-

PubChem, this compound, [Link]

-

PubChem, 3-((3-(Dimethylamino)propyl)amino)propanenitrile, [Link]

-

NIST, Propanenitrile, 3-(dimethylamino)-, NIST WebBook, [Link]

-

PubChem, 3-(Ethyl(methyl)amino)propanenitrile, [Link]

-

PubChem, 3-(Ethylamino)propionitrile, [Link]

-

NIST, Propanenitrile, 3-(dimethylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(diethylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(diethylamino)-, NIST WebBook, [Link]

-

PubChem, 3-(Methylnitrosoamino)propanenitrile, [Link]

-

Chemsrc, this compound, [Link]

-

NIST, Propanenitrile, 3-(methylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(dimethylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(dimethylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(phenylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(propylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(ethylphenylamino)-, NIST WebBook, [Link]

-

NIST, Propanenitrile, 3-(phenylamino)-, NIST WebBook, [Link]

-

NIST, NIST Chemistry WebBook, [Link]

-

SpectraBase, .beta.-[3-[Diethylaminopropyl]amino]propionitrile, [Link]

-

NIST, Propanenitrile, NIST WebBook, [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-(Methylamino)propanenitrile

Abstract

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(methylamino)propanenitrile (C₄H₈N₂), a bifunctional molecule containing both a secondary amine and a nitrile group.[1][2] As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation is critical.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups. This document details the theoretical basis for the expected vibrational modes, provides a summary of characteristic absorption bands, outlines a practical experimental protocol for acquiring a high-quality spectrum, and presents a visual workflow for the entire analytical process. This guide is intended for researchers, chemists, and quality control professionals who utilize IR spectroscopy for the structural elucidation and identification of organic compounds.

Introduction: The Molecular Structure and Spectroscopic Significance

This compound is a colorless to pale yellow liquid with the linear formula CH₃NHCH₂CH₂CN.[3][4] Its structure features three key components amenable to IR analysis: a secondary amine (-NH-), a nitrile (-C≡N), and an aliphatic alkane backbone (-CH₂- and -CH₃).

Infrared spectroscopy is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies.[5][6] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, causing a change in the dipole moment of the molecule.[5][7] An IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups.[5] For this compound, IR spectroscopy is exceptionally well-suited to confirm its identity by detecting the characteristic vibrations of its nitrile and secondary amine functionalities.

Theoretical Analysis of Vibrational Modes

The interpretation of an IR spectrum begins with a predictive analysis of the molecule's constituent functional groups and their expected vibrational frequencies.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond is one of the most readily identifiable functionalities in an IR spectrum.

-

C≡N Stretching Vibration: The C≡N triple bond is strong, and its stretching vibration gives rise to a sharp, distinct absorption band. For saturated aliphatic nitriles, this peak is reliably found in the 2260-2240 cm⁻¹ range.[8] Its intensity is typically moderate to strong due to the significant polarity of the C≡N bond, which results in a large change in dipole moment during vibration.[8] The absence of conjugation in this compound means the peak should appear in this standard range, as conjugation tends to lower the frequency to below 2230 cm⁻¹.[9] This peak serves as a primary diagnostic marker for the molecule.

The Secondary Amine Group (-NH-)

Secondary amines possess a single N-H bond, leading to simpler, yet characteristic, absorption patterns compared to primary amines.

-

N-H Stretching Vibration: Secondary amines (R₂NH) exhibit a single, weak-to-moderate N-H stretching band between 3500 and 3300 cm⁻¹ .[10][11][12] This absorption is generally sharper and less intense than the broad O-H stretch of alcohols seen in the same region.[11][12] For saturated aliphatic secondary amines, this peak is often observed specifically between 3350-3310 cm⁻¹.[10]

-

N-H Bending (Wagging) Vibration: A characteristic out-of-plane bending vibration, often called an "N-H wag," produces a strong, often broad, absorption in the 910-665 cm⁻¹ range for both primary and secondary amines.[10] For secondary amines specifically, this peak is typically found between 750 and 700 cm⁻¹.[13]

The Aliphatic Backbone (C-H and C-N Bonds)

The alkane framework of the molecule contributes several predictable absorptions.

-

C-H Stretching Vibrations: The stretching of sp³-hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups occurs just below 3000 cm⁻¹. Typically, these absorptions are found in the 3000-2850 cm⁻¹ region.[14] One can often resolve separate peaks for asymmetric (higher frequency, ~2960 cm⁻¹) and symmetric (lower frequency, ~2870 cm⁻¹) stretching modes.[7][15]

-

C-H Bending Vibrations: The bending (deformation) vibrations of the methyl and methylene groups appear in the fingerprint region. Key bending modes include:

-

C-N Stretching Vibration: The stretching of the C-N single bond in aliphatic amines is observed as a medium or weak band in the 1250-1020 cm⁻¹ range.[10][18] This peak falls within the complex fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Summary of Expected Absorption Data

The key diagnostic peaks for the successful identification of this compound are summarized below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium, Sharp |

| 3000 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) | Medium to Strong |

| 2260 - 2240 | C≡N Stretch | Nitrile | Medium to Strong, Sharp |

| 1470 - 1430 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Weak to Medium |

| 750 - 700 | N-H Bend (Wag) | Secondary Amine | Strong, Broad |

The C≡N stretch is the most characteristic diagnostic peak.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid sample like this compound due to its minimal sample preparation and ease of use.[19][20][21] The technique relies on an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[21][22]

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed and the crystal surface is clean. Clean the crystal with a solvent-safe wipe (e.g., soaked in isopropanol) and allow it to dry completely.

-

-

Background Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, initiate a background scan from the instrument's software.

-

Causality: The background scan measures the spectrum of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is stored and automatically subtracted from the sample spectrum to ensure that the final output contains only the absorptions from the sample.

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[23]

-

Expert Insight: Since this is a liquid, applying pressure with the ATR anvil is not necessary; the liquid's surface tension will ensure sufficient contact with the crystal.[23]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan from the software. The typical number of scans is between 16 and 32 for a high signal-to-noise ratio.

-

The software will automatically perform the Fourier transform and ratio the sample interferogram against the stored background interferogram to produce the final IR spectrum in transmittance or absorbance units.

-

-

Data Processing and Cleaning:

-

After the measurement, carefully clean the ATR crystal using a suitable solvent (e.g., isopropanol) and a soft laboratory wipe. Ensure no residue remains for the next user.

-

Use the software's tools to perform an ATR correction if comparing the spectrum to a library of transmission spectra.[19] This correction accounts for the wavelength-dependent penetration depth of the evanescent wave.

-

Identify and label the key peaks corresponding to the functional groups detailed in Section 3.

-

Visualization of the Analytical Workflow

The logical flow from sample preparation to final data interpretation can be visualized as follows.

Caption: Workflow for IR Spectrum Analysis of a Liquid Sample.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of a sharp, medium-to-strong absorption band in the 2260-2240 cm⁻¹ region is definitive evidence of the nitrile functional group. This, combined with a characteristic weak N-H stretch around 3350-3310 cm⁻¹ and alkane C-H absorptions below 3000 cm⁻¹, provides a high degree of confidence in the compound's identity. The ATR-FTIR method outlined herein offers a rapid, reliable, and resource-efficient protocol for obtaining a high-quality spectrum suitable for both qualitative identification and quality assurance purposes in a research or industrial setting.

References

-

Chemsrc. (2025). This compound | CAS#:693-05-0. Retrieved from Chemsrc. [Link]

-

Berkeley Learning Hub. (2025). 5 Nitrile IR Spectrum Tips. Retrieved from Berkeley Learning Hub. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from AIP Publishing. [Link]

-

Physics Forums. (2009). What are the different types of motion in a CH2 group in IR spectroscopy?. Retrieved from Physics Forums. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from Illinois State University CDN. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

All Chemistry. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from All Chemistry. [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from YouTube. [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from WikiEducator. [Link]

-

National Center for Biotechnology Information. (n.d.). Propanenitrile, 3-(methylamino)-. PubChem Compound Database. [Link]

-

University of Puget Sound. (n.d.). Amine infrared spectra. Retrieved from University of Puget Sound Chemistry. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]

-

AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?. Retrieved from AZoM. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Various modes of bending vibration in methylene group (CH2). Retrieved from ResearchGate. [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from a web source. [Link]

Sources

- 1. This compound | Research Chemical [benchchem.com]

- 2. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wikieducator.org [wikieducator.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.williams.edu [web.williams.edu]

- 16. physicsforums.com [physicsforums.com]

- 17. researchgate.net [researchgate.net]

- 18. Infrared Spectrometry [www2.chemistry.msu.edu]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. mt.com [mt.com]

- 21. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 22. azom.com [azom.com]

- 23. youtube.com [youtube.com]

The Molecular Context: Structure and Spectroscopic Implications

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Methylamino)propanenitrile

This technical guide offers a comprehensive examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 693-05-0), a versatile bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying scientific rationale for data acquisition and analysis, ensuring both accuracy and reproducibility.

This compound possesses a simple yet informative structure consisting of a methyl group, a secondary amine, and an ethylnitrile chain. Its molecular formula is C₄H₈N₂.[2][3][4] Each functional group exerts a distinct electronic influence, resulting in a well-resolved ¹H NMR spectrum with four unique proton environments. Understanding these influences is key to accurately assigning the observed signals.

-

Methyl Group (-CH₃): Attached to the nitrogen, these protons are deshielded by the electronegative amine.

-

Amine Proton (-NH-): As a secondary amine, this proton's chemical shift is variable and its signal is often broad.[5][6]

-

Methylene Group adjacent to Nitrogen (-CH₂-N): These protons are directly influenced by the electron-withdrawing effect of the nitrogen atom.[7]

-

Methylene Group adjacent to Nitrile (-CH₂-CN): These protons are deshielded by the magnetically anisotropic nitrile group.

Predicted ¹H NMR Spectral Data

Based on established principles of ¹H NMR spectroscopy, the following table summarizes the expected chemical shifts, multiplicities, and integrations for this compound.

Table 1: Predicted ¹H NMR Parameters for this compound in CDCl₃

| Labeled Protons | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | -CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H |

| b | -NH- | ~1.0 - 2.0 (variable) | Broad Singlet (br s) | 1H |

| c | -CH₂-N- | ~2.8 - 3.0 | Triplet (t) | 2H |

| d | -CH₂-CN | ~2.5 - 2.7 | Triplet (t) | 2H |

Note: Chemical shift values are estimations. Actual values can vary based on solvent, concentration, and temperature.

Experimental Protocol: High-Resolution Spectrum Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data. The causality behind each step is explained to provide field-proven insight.

Workflow: From Sample to Spectrum

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound. This quantity is optimal for achieving a good signal-to-noise ratio in a reasonable time for a typical ¹H NMR experiment.[8][9]

-

In a small, clean vial, dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference. The use of a deuterated solvent is essential to prevent the large proton signal of the solvent from obscuring the analyte signals.[10] The specified volume ensures the sample spans the active region of the NMR coil.[9][11]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical because suspended solid particles can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[8]

-

-

Instrumental Setup & Data Acquisition (400 MHz Spectrometer):

-

Locking and Shimming: The instrument's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume.

-

Acquisition Parameters:

-

Pulse Angle: 30° (A shorter pulse angle allows for a faster repetition rate).

-

Spectral Width: 0-10 ppm (Sufficient to cover all expected proton signals).

-

Acquisition Time: ~4 seconds (Ensures good digital resolution).

-

Relaxation Delay: 2 seconds (Allows for near-complete relaxation of protons between scans).

-

Number of Scans: 16 (Adequate for signal averaging with the recommended sample concentration).

-

-

-

Data Processing:

-

Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat, horizontal baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons corresponding to each peak.

-

In-Depth Spectral Interpretation

The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure.

Figure 1: Annotated Molecular Structure

Caption: Vicinal coupling between methylene protons (c) and (d).

The coupling constant (J) between the two methylene groups (protons 'c' and 'd') is expected to be in the range of 6-8 Hz, which is a typical value for vicinal coupling (³JHH) through a single C-C bond in a freely rotating aliphatic chain. [12]Verifying that the J value is identical for both triplets provides strong evidence for their structural relationship. [13]

Trustworthiness and Self-Validation of Data

-

Internal Standard: The TMS signal provides a universally accepted reference point (0.00 ppm), ensuring the accuracy and comparability of chemical shift data across different experiments and instruments.

-

Integration: The integral ratios must be consistent with the molecular structure. For this compound, the ratio of the non-exchangeable protons (a:c:d) should be 3:2:2. Deviations from this ratio would suggest the presence of impurities.

-

Multiplicity and Coupling Constants: The observed splitting patterns (s, t, t) and the matching coupling constants for the two triplets must align with the predictions from the n+1 rule and known coupling phenomena, confirming the connectivity of the carbon backbone. [14][13]

References

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

PubChem. (n.d.). Propanenitrile, 3-(methylamino)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0004101). Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Dimethylamino)propionitrile. Wiley. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. This compound | Research Chemical [benchchem.com]

- 2. Propanenitrile, 3-(methylamino)- | C4H8N2 | CID 69656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propanenitrile, 3-(methylamino)- [webbook.nist.gov]

- 5. fiveable.me [fiveable.me]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. organomation.com [organomation.com]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-(Methylamino)propanenitrile

Foreword: The Spectroscopic Signature of a Versatile Synthetic Building Block

3-(Methylamino)propanenitrile is a molecule of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, containing both a secondary amine and a nitrile group, makes it a valuable intermediate for constructing more complex molecular architectures.[1][2] It serves as a crucial precursor in the synthesis of a diverse array of pharmaceutical compounds, including novel fluoroquinolone antibiotics.[1] Given its role in high-stakes applications like drug development, unambiguous structural confirmation is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a direct and powerful method for characterizing this carbon skeleton, offering a distinct "fingerprint" for each carbon atom within the molecule.

This guide provides a detailed exploration of the ¹³C NMR spectrum of this compound. We will delve into the assignment of chemical shifts, the underlying electronic factors governing these assignments, the influence of environmental conditions, and a robust protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Environments

To interpret the ¹³C NMR spectrum, we must first define the unique carbon environments within the this compound molecule. There are four distinct carbon atoms, which we will label C1 through C4 for clarity in our analysis.

Figure 1: Molecular structure of this compound with carbon atom numbering for NMR assignment.

Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound will display four distinct signals, corresponding to the four unique carbon environments. The chemical shift (δ) of each carbon is highly dependent on its local electronic environment, primarily influenced by hybridization and the electronegativity of neighboring atoms.[3][4][5]

The table below summarizes the expected chemical shifts and provides a detailed rationale for each assignment.

| Carbon Label | Structure Fragment | Expected Chemical Shift (δ, ppm) | Spectrochemical Rationale |

| C4 | -C ≡N | 115 - 125 | The nitrile carbon is the most downfield (highest ppm value) of the non-aromatic signals. This is due to its sp hybridization and the strong deshielding effect of the triple bond to the highly electronegative nitrogen atom.[6][7] |

| C2 | N-C H₂- | 45 - 50 | This sp³ hybridized carbon is directly bonded to a nitrogen atom. The high electronegativity of nitrogen withdraws electron density from C2, causing a significant deshielding effect and shifting it downfield compared to a standard alkane carbon.[4][8] |

| C1 | C H₃-N | 35 - 40 | Similar to C2, this methyl carbon is directly attached to the nitrogen atom and is therefore deshielded. Its chemical shift is typically slightly upfield compared to the N-CH₂- carbon.[1][8] |

| C3 | -C H₂-CN | 15 - 20 | This sp³ hybridized carbon is in a relatively electron-rich environment. It is beta (β) to the nitrogen and alpha (α) to the nitrile group. The influence of the electronegative atoms is attenuated by distance, resulting in the most upfield signal (lowest ppm value) in the spectrum.[1][9] |

Key Factors Influencing Chemical Shifts

While the structural environment is the primary determinant of chemical shifts, external factors can induce significant variations. For a molecule like this compound, solvent and pH are critical considerations.

Solvent Effects

The choice of deuterated solvent for NMR analysis can subtly alter the chemical shifts. Polar solvents can interact with the polar sites of the molecule—the amine and nitrile groups—through dipole-dipole interactions or hydrogen bonding.[10] These interactions can change the electron density around the carbon nuclei, leading to shifts of a few ppm. While chloroform-d (CDCl₃) is a common choice, running spectra in more polar solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) may reveal different shift values due to enhanced solvation effects.[11]

pH and Amine Protonation